Fmoc-L-beta-homoalanine

Peptidomimetics Foldamers Conformational Analysis

This β³-isomer specifically favors 14-helical structures, unlike β²-isomers that promote 12/10-helices. The (L)-stereochemistry is critical; the (D)-enantiomer yields different spatial outcomes. Procure ≥99.5% chiral purity grade to mitigate epimerization risk in SPPS and ensure homogeneous peptidomimetics for reproducible assays.

Molecular Formula C19H19NO4
Molecular Weight 325,36 g/mole
CAS No. 193954-26-6
Cat. No. B557524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-beta-homoalanine
CAS193954-26-6
SynonymsFmoc-L-beta-homoalanine; 193954-26-6; Fmoc-D-beta-homoalanine; Fmoc-beta-Homoala-OH; (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoicacid; 201864-71-3; (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoicacid; (S)-3-(Fmoc-amino)butyricacid; (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoicacid; Fmoc-?-HoAla-OH; fmoc-beta-homoalanine; Fmoc-|A-homoalanine; AmbotzFAA6630; Fmoc-|A-HoAla-OH; AC1NWJCW; 47935_ALDRICH; SCHEMBL119717; 47935_FLUKA; CTK5J1820; MolPort-000-162-471; ZINC2562489; ANW-74019; CF-321; MFCD00270346; AKOS015837096
Molecular FormulaC19H19NO4
Molecular Weight325,36 g/mole
Structural Identifiers
SMILESCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1
InChIKeyLYMLSPRRJWJJQD-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-beta-homoalanine CAS 193954-26-6: Technical Grade and Core Specifications for Procurement


Fmoc-L-beta-homoalanine (CAS 193954-26-6) is an Fmoc-protected β³-amino acid derivative of L-alanine, featuring a carboxyl group, a side chain methyl group on the β-carbon, and an Fmoc-protected amine [1]. Its primary application is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to create peptidomimetics and modified peptides [1]. Commercial specifications typically cite a purity of ≥99% (HPLC) or ≥99.5% (Chiral HPLC) . It is an off-white powder with a molecular weight of 325.36 g/mol, a melting point of 96-98 °C, and an optical rotation of [α]D20 = 11 ± 2° (c=1 in DMF) [2].

Fmoc-L-beta-homoalanine CAS 193954-26-6: Structural Specificity in Peptidomimetic Procurement


Fmoc-L-beta-homoalanine is not a generic commodity that can be freely substituted with other Fmoc-protected β-amino acids or the analogous α-amino acid (Fmoc-L-alanine). The specific location of the additional methylene group within the backbone—on the β-carbon for this β³-isomer—has a quantifiable impact on the resulting peptide's conformational properties, such as helical propensity . For example, the β³-homoalanine scaffold favors 14-helical structures, in contrast to the 12/10-helices promoted by β²-isomers . The (L)-stereochemistry is also critical, as the (D)-enantiomer (Fmoc-D-beta-homoalanine, CAS 201864-71-3) will yield a different spatial orientation and, therefore, different structural and biological outcomes in folded peptides . Furthermore, alternative protecting groups, such as the Boc group (Boc-L-beta-homoalanine, CAS 158851-30-0), are incompatible with Fmoc-SPPS workflows .

Fmoc-L-beta-homoalanine CAS 193954-26-6: Quantifiable Differentiation vs. Key Analogs for Scientific Selection


Fmoc-L-beta-homoalanine CAS 193954-26-6: Differentiated Helical Folding vs. Fmoc-β2-homoalanine in Peptidomimetic Design

Fmoc-L-beta-homoalanine is a β³-amino acid, which directs peptide backbones to adopt 14-helical conformations. This is a quantifiable and distinct structural outcome when compared to its regioisomer, (S)-Fmoc-β²-homoalanine (CAS 203854-58-4), where the side chain is on the α-carbon (C2) and favors 12/10-helices .

Peptidomimetics Foldamers Conformational Analysis

Fmoc-L-beta-homoalanine CAS 193954-26-6: Higher Chiral Purity Guarantee vs. Standard-Grade Analogs for SPPS

Procurement of Fmoc-L-beta-homoalanine from Chem-Impex (Cat. No. 12776) provides a verifiable chiral purity specification of ≥99.5% as determined by Chiral HPLC . This represents a quantifiable purity advantage over standard-grade offerings from suppliers like AKSci (Cat. No. V1051), which specify a purity of 99% but do not explicitly guarantee the chiral purity component .

Solid-Phase Peptide Synthesis Chiral Purity Quality Control

Fmoc-L-beta-homoalanine CAS 193954-26-6: Inferred Proteolytic Stability Gain vs. Alpha-Amino Acid Peptides for In Vitro Studies

The incorporation of β-amino acids is a well-established strategy to confer protease resistance to peptides [1]. As a class, β-amino acid-containing peptides demonstrate enhanced stability against proteolytic degradation compared to their α-amino acid counterparts [1] [2]. While direct data for Fmoc-L-beta-homoalanine is limited, this class-level evidence supports its selection as a building block for creating more stable peptidomimetics.

Protease Resistance Peptide Stability Peptidomimetics

Fmoc-L-beta-homoalanine CAS 193954-26-6: Fmoc-SPPS Compatibility vs. Boc-Protected Alternative for Automated Synthesis

Fmoc-L-beta-homoalanine is specifically designed for standard Fmoc-strategy SPPS, which uses mild base-labile deprotection conditions (e.g., 20% piperidine in DMF) [1]. This contrasts with Boc-L-beta-homoalanine (CAS 158851-30-0), which requires strong acid (e.g., TFA) for deprotection and is incompatible with the automated synthesizers and protocols optimized for Fmoc chemistry [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Automated Synthesis

Fmoc-L-beta-homoalanine CAS 193954-26-6: Controlled Microwave-Assisted Deprotection Compatibility vs. Alpha-Amino Acid Resins

A compatibility study on Merrifield resin linkers has demonstrated that β-amino acid-anchored peptide resins, like those incorporating Fmoc-L-beta-homoalanine, exhibit greater tolerance to repeated microwave-assisted Fmoc deprotection cycles compared to α-amino acid resins. The study recommends not exceeding 20 deprotection cycles for α-amino acid resins with 20% piperidine/DMF, whereas β-amino acid resins can withstand up to 30 cycles with 2% DBU/2% piperidine/DMF under microwave assistance before degradation becomes a concern [1].

Microwave Peptide Synthesis Fmoc Deprotection Resin Compatibility

Fmoc-L-beta-homoalanine CAS 193954-26-6: High-Value Research and Development Application Scenarios


Design and Synthesis of Foldamers with Defined 14-Helical Architecture

The specific β³-structure of Fmoc-L-beta-homoalanine directs the formation of 14-helices in peptidomimetic foldamers, a property distinct from its β²-regioisomer which favors 12/10-helices . Researchers focused on creating non-natural peptide scaffolds with precise 3D geometries should prioritize this compound as a key building block to ensure the desired folding pattern and associated function.

High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of Complex Sequences

For SPPS applications demanding high chiral fidelity, procurement of Fmoc-L-beta-homoalanine with a specified chiral purity of ≥99.5% (Chiral HPLC) is recommended over lower-grade alternatives. This specification directly addresses the risk of epimerization during synthesis, which is critical for obtaining homogeneous peptides for downstream assays and minimizing purification challenges.

Engineering Protease-Resistant Peptide Epitopes for In Vitro Assays

The β-amino acid class, to which Fmoc-L-beta-homoalanine belongs, is a recognized strategy for enhancing peptide resistance to proteolytic degradation . Scientists developing peptide probes or inhibitors for in vitro studies in complex biological matrices can incorporate this building block to improve peptide stability and obtain more reproducible biological activity data .

Robust Microwave-Assisted SPPS of Longer Peptide Sequences

For users employing automated microwave peptide synthesizers, β-amino acid building blocks like Fmoc-L-beta-homoalanine offer greater compatibility with Merrifield linker resins, tolerating more deprotection cycles than α-amino acid-anchored resins . This property is particularly advantageous for the synthesis of longer peptide sequences, where repeated deprotection steps can otherwise compromise resin integrity and final yield.

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